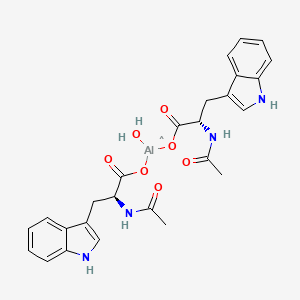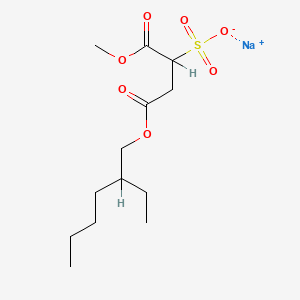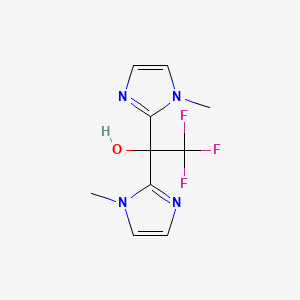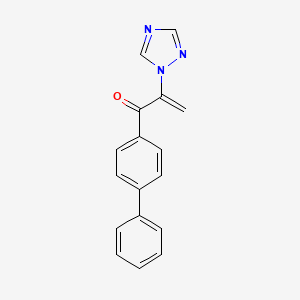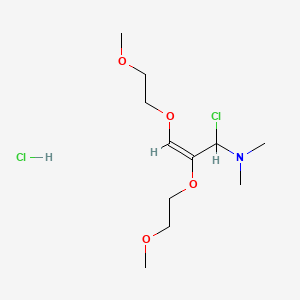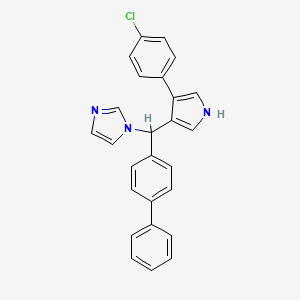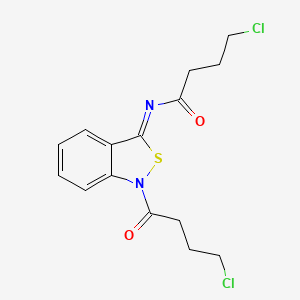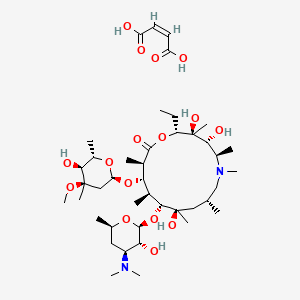
Azithromycin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin maleate is a macrolide antibiotic that is widely used to treat various bacterial infections. It is a derivative of erythromycin and belongs to the azalide subclass of macrolides. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azithromycin maleate is synthesized through a series of chemical reactions starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the macrolide ring, forming the azalide structure. This modification enhances the stability and antibacterial activity of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis followed by purification processes. The synthesis typically includes the use of solvents and reagents such as ethanol, water, and surfactants like Tween 80. The final product is obtained through crystallization and drying processes to ensure high purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Azithromycin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives and metabolites that retain antibacterial activity. These products are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Azithromycin maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: It is used to study the effects of antibiotics on bacterial growth and protein synthesis.
Medicine: It is widely used to treat respiratory, urogenital, dermal, and other bacterial infections.
Mecanismo De Acción
Azithromycin maleate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The compound also disrupts the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with similar antibacterial activity.
Uniqueness
Azithromycin maleate is unique due to its enhanced stability and broad-spectrum antibacterial activity compared to other macrolides. Its ability to accumulate in tissues and its long half-life make it particularly effective for treating various infections .
Propiedades
Número CAS |
1152441-85-4 |
|---|---|
Fórmula molecular |
C42H76N2O16 |
Peso molecular |
865.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
Clave InChI |
CJGFZUQRAPSVLZ-BKVRVRNKSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


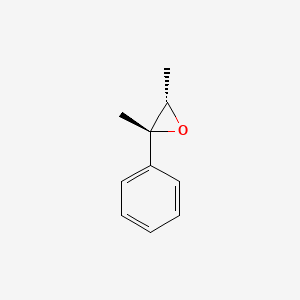

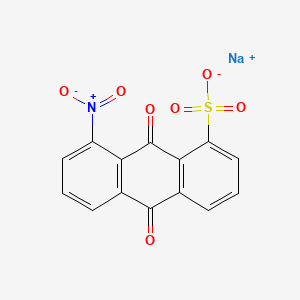

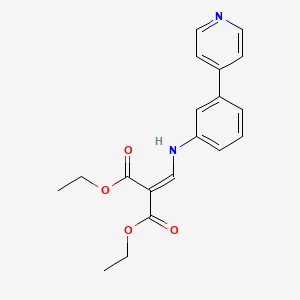

![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
